molecular formula C14H10O5 B119475 2-(2,4-Dihydroxybenzoyl)benzoic acid CAS No. 2513-33-9

2-(2,4-Dihydroxybenzoyl)benzoic acid

Cat. No.: B119475
CAS No.: 2513-33-9
M. Wt: 258.23 g/mol
InChI Key: KIEFFPFIBREPIX-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C14H10O5. It is known for its role as a by-product in the synthesis of fluorescein and its derivatives . This compound is characterized by the presence of two hydroxyl groups and a benzoyl group attached to a benzoic acid core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dihydroxybenzoyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dihydroxybenzoic acid with benzoyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dihydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .

Comparison with Similar Compounds

2-(2,4-Dihydroxybenzoyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications .

Properties

IUPAC Name

2-(2,4-dihydroxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEFFPFIBREPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279941
Record name 2-(2,4-Dihydroxybenzoyl)benzoic acid
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2513-33-9
Record name 2-(2',4'-Dihydroxybenzoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2513-33-9
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Record name 2513-33-9
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Record name 2-(2,4-Dihydroxybenzoyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2',4'-DIHYDROXYBENZOYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63XZ9244E2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

2′-Carboxy-2,4-dihydroxybenzophenone was prepared according to literature procedures. Smith, G. A.; Metcalfe, J. C.; Clarke, S. D J. Chem. Soc. Perkin Trans 2. 1993, 1195. AlCl3 (28.00 g, 210 mmol) was added to a solution of phthalic anhydride (13.85 g, 93.5 mmol) and resorcinol (10.0 g, 90.8 mmol) in 225 ml nitrobenzene and purged with N2. After stirring overnight, the solution was poured into a vigorously stirred biphasic solution of 750 ml hexanes and 1.0 L 0.5 M aqueous HCl. The solution was allowed to stir for 2 h and the light tan precipitate that formed was filtered and washed with 200 ml aqueous 0.1 M HCl and 200 ml hexanes. The crude material was crystallized as light green plates from hot MeOH/H2O (9.90 g, 42%). 1H NMR (acetone-d6) δ 6.33 (1H, dd, J=9.0, 2.3 Hz), 6.39 (1H, d, J=2.3 Hz), 7.00 (1 H, d, J=9.0 Hz), 7.45 (1 H, d, J=7.5 Hz), 7.65-7.80 (2 H, m), 8.12 (1 H, d, J=6.7 Hz). FTIR (KBr, cm−1) 1693, 1627, 1594, 1568, 1521, 1490, 1444, 1356, 1284, 1267, 1228, 1187, 1154, 1123, 1083, 1022, 981, 967, 930, 852, 813, 784, 769, 736, 713, 697, 665, 624, 592, 535, 458.
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
13.85 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the impurities found in commercially available fluorescein sodium injection, and how is 2-(2,4-Dihydroxybenzoyl)benzoic acid related to this?

A1: Research has identified several impurities in commercially available fluorescein sodium injection, including 6-Hydroxy-7-sulfo-9-(o-carboxyphenyl)-3H-xanthen-3-one, 6-hydroxy-9-(o-ethoxycarbonylphenyl)3H-xanthen-3-one, and interestingly, this compound. [] This suggests that this compound might be an intermediate or a byproduct in the synthesis of fluorescein sodium, highlighting its relevance to the pharmaceutical industry. []

Q2: What is the structural characterization of this compound?

A2: this compound is an organic compound with the molecular formula C14H10O5. [] Its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at the ortho position (2-position) and a 2,4-dihydroxybenzoyl group at the 1-position. The dihydroxybenzoyl group itself contains two hydroxyl groups (-OH) at the 2 and 4 positions of the benzene ring.

Q3: How does the structure of this compound influence its ability to form metal salts, and what are the potential applications of these salts?

A3: The presence of two hydroxyl groups in the 2,4-dihydroxybenzoyl moiety of this compound enables it to act as a bidentate ligand, readily forming stable complexes with various transition metal ions such as Co+2, Ni+2, and Mn+3. [] These metal salts have been investigated for their potential as photostabilizers, with the manganese salt demonstrating the most promising results due to its ability to maintain its intramolecular hydrogen bonding even after complexation. [] This property makes these metal salts particularly interesting for applications where protecting materials from light degradation is crucial.

Q4: Can you elaborate on the use of this compound in the synthesis of other compounds?

A4: this compound serves as a key starting material in synthesizing various fluorescent dyes, including rhodamine, rhodol, and fluorescein derivatives. [] Notably, researchers have successfully redesigned the synthesis of the rhodol scaffold by utilizing this compound, leading to efficient production of rhodol methyl ester with yields ranging from 25-30%. [] This highlights the versatility of this compound as a building block in organic synthesis and its contribution to developing novel fluorescent probes for various applications.

Q5: What analytical methods are typically used to characterize and quantify this compound?

A5: Several analytical techniques can be employed for the characterization and quantification of this compound. For instance, researchers utilized techniques like RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) to analyze the components present in a sample containing the compound. [] Additionally, NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) are commonly used for structural elucidation and molecular weight determination. [] These methods provide complementary information about the compound's identity, purity, and potentially the presence of any impurities.

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